Cas no 83647-40-9 (3-Bromo-2-methylbenzaldehyde)

3-Bromo-2-methylbenzaldehyde structure
3-Bromo-2-methylbenzaldehyde structure
Nome del prodotto:3-Bromo-2-methylbenzaldehyde
Numero CAS:83647-40-9
MF:C8H7BrO
MW:199.044581651688
MDL:MFCD11847533
CID:668762
PubChem ID:10442743

3-Bromo-2-methylbenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Bromo-2-methylbenzaldehyde
    • Benzaldehyde, 3-bromo-2-methyl-
    • 3-Bromo-2-methylbenzaldehyde (ACI)
    • EN300-217671
    • DA-17709
    • SY258266
    • 3-bromo-2-methyl-benzaldehyde
    • SCHEMBL146118
    • AKOS014313014
    • DS-17148
    • PB43520
    • HHVUFPUWPWOWOA-UHFFFAOYSA-N
    • 83647-40-9
    • MFCD11847533
    • Z1255373549
    • DTXSID80439955
    • CS-0035195
    • 3- BROMO-2-METHYL- BENZALDEHYDE
    • MDL: MFCD11847533
    • Inchi: 1S/C8H7BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
    • Chiave InChI: HHVUFPUWPWOWOA-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(C)=C(Br)C=CC=1

Proprietà calcolate

  • Massa esatta: 197.96803g/mol
  • Massa monoisotopica: 197.96803g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 124
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1Ų
  • XLogP3: 2.4

Proprietà sperimentali

  • Punto di ebollizione: 255.3°C at 760 mmHg

3-Bromo-2-methylbenzaldehyde Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • Condizioni di conservazione:Inert atmosphere,2-8°C

3-Bromo-2-methylbenzaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A014000278-250mg
3-Bromo-2-methylbenzaldehyde
83647-40-9 97%
250mg
$484.80 2023-08-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD223824-100mg
3-Bromo-2-methylbenzaldehyde
83647-40-9 97%
100mg
¥25.0 2024-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B35260-10g
3-Bromo-2-methylbenzaldehyde
83647-40-9 97%
10g
¥1310.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B35260-1g
3-Bromo-2-methylbenzaldehyde
83647-40-9 97%
1g
¥192.0 2022-10-09
TRC
B699093-250mg
3-Bromo-2-methylbenzaldehyde
83647-40-9
250mg
$ 150.00 2023-04-18
eNovation Chemicals LLC
D589806-5g
3- BROMO-2-METHYL- BENZALDEHYDE
83647-40-9 97%
5g
$400 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105835-10g
3-Bromo-2-methylbenzaldehyde
83647-40-9 98%
10g
¥1281.00 2024-07-28
Apollo Scientific
OR16673-250mg
3-Bromo-2-methylbenzaldehyde
83647-40-9 97%
250mg
£15.00 2025-02-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB91092-100G
3-bromo-2-methylbenzaldehyde
83647-40-9 97%
100g
¥ 8,698.00 2023-04-13
eNovation Chemicals LLC
Y1109267-1g
3-Bromo-2-methylbenzaldehyde
83647-40-9 95%
1g
$295 2024-07-28

3-Bromo-2-methylbenzaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen tribromide, compd. with 1-methyl-1H-imidazole (1:1) ;  21 h, 70 °C
Riferimento
Highly efficient bromination of aromatic compounds using 3-methylimidazolium tribromide as reagent/solvent
Chiappe, Cinzia; et al, Chemical Communications (Cambridge, 2004, (22), 2536-2537

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Triethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium ;  6 h, 70 °C
Riferimento
Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides
Nadhagopal, Sundar; et al, Synlett, 2023, 34(15), 1809-1813

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride
1.2 Reagents: Manganese oxide (MnO2)
Riferimento
Regioselective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole
Zhang, Jun; et al, Organic Process Research & Development, 2018, 22(1), 97-102

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Water
Riferimento
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833
Scott, James S. ; et al, ACS Medicinal Chemistry Letters, 2020, 11(12), 2519-2525

3-Bromo-2-methylbenzaldehyde Raw materials

3-Bromo-2-methylbenzaldehyde Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83647-40-9)3-Bromo-2-methylbenzaldehyde
A850262
Purezza:99%/99%/99%
Quantità:10g/25g/100g
Prezzo ($):150.0/310.0/1186.0